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molecular formula C9H10ClNO2 B1590915 Ethyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 49668-99-7

Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No. B1590915
M. Wt: 199.63 g/mol
InChI Key: UBRNJYSCVHFYDB-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

Thionyl chloride (13.8 ml) was added over ˜15 minutes to a stirred solution of ethyl 6-(hydroxymethyl)-2-pyridinecarboxylate (28.5 g) in MDC (200 ml) maintaining the temperature at 10-15° C. using an ice-water bath. On completion of the addition the mixture was stirred at room temperature for 1 hour. The solvent was evaporated and the residue partitioned between toluene (200 ml)/saturated bicarb (sodium bicarbonate solution, 200 ml). The layers were separated and the organic phase washed with water (150 ml). The solvent was evaporated to leave a pale oil which solidified on standing. (31.3 g).
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[CH:9][CH:8]=1>>[Cl:3][CH2:6][C:7]1[N:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
13.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
28.5 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the mixture
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between toluene (200 ml)/saturated bicarb (sodium bicarbonate solution, 200 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed with water (150 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a pale oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC1=CC=CC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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